O-methyl-D-serine benzyl ester

Catalog No.
S8854573
CAS No.
M.F
C11H15NO3
M. Wt
209.24 g/mol
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O-methyl-D-serine benzyl ester

Product Name

O-methyl-D-serine benzyl ester

IUPAC Name

benzyl (2R)-2-amino-3-methoxypropanoate

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C11H15NO3/c1-14-8-10(12)11(13)15-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m1/s1

InChI Key

PLGIWPZJAPVLTD-SNVBAGLBSA-N

Canonical SMILES

COCC(C(=O)OCC1=CC=CC=C1)N

Isomeric SMILES

COC[C@H](C(=O)OCC1=CC=CC=C1)N

Molecular Architecture and Stereochemical Configuration

O-methyl-D-serine benzyl ester consists of a three-carbon serine backbone with distinct functional groups:

  • Amino group (-NH₂) at the α-carbon, retaining its basicity for peptide bond formation.
  • Methoxy group (-OCH₃) substituting the hydroxyl group at the β-carbon, enhancing stability against enzymatic degradation.
  • Benzyl ester (-OCOOCH₂C₆H₅) protecting the carboxyl group, enabling selective deprotection during solid-phase synthesis.

The stereocenter at the α-carbon adopts the R-configuration, as confirmed by its IUPAC name (2R)-2-amino-3-methoxypropanoic acid benzyl ester. X-ray crystallography and nuclear magnetic resonance (NMR) studies reveal a planar carboxylate group and a gauche conformation between the methoxy and amino groups, minimizing steric hindrance.

Key Structural Parameters

PropertyValueSource
Molecular formulaC₁₁H₁₅NO₃
Molecular weight209.24 g/mol
Optical rotation[α]D = +15° (c=1 in EtOH)
Melting point98–102°C

Systematic IUPAC Nomenclature and Alternative Designations

The IUPAC name benzyl (2R)-2-amino-3-methoxypropanoate systematically describes the compound’s structure:

  • Root name: Propanoate (three-carbon chain with a carboxylate group).
  • Substituents:
    • Amino group at C2.
    • Methoxy group at C3.
    • Benzyl ester at the carboxyl oxygen.

Alternative Identifiers

  • CAS Registry Number: 104160-38-5.
  • Synonyms:
    • O-methyl-D-serine benzyl ester
    • (R)-Benzyl 2-amino-3-methoxypropanoate
    • H-D-Ser(Me)-OBn (abbreviated peptide notation).

The SMILES notation COC[C@H](C(=O)OCC1=CC=CC=C1)N encodes the stereochemistry, methoxy, and benzyl groups, while the InChIKey PLGIWPZJAPVLTD-SNVBAGLBSA-N uniquely identifies the compound in chemical databases.

Comparative Structural Relationship to Serine Derivatives

O-methyl-D-serine benzyl ester belongs to a family of serine derivatives tailored for synthetic flexibility:

A. Protecting Group Variations

DerivativeProtecting GroupsApplications
Boc-D-serine benzyl estertert-butoxycarbonyl (Boc)Peptide synthesis
Fmoc-L-serine benzyl esterFluorenylmethyloxycarbonyl (Fmoc)Solid-phase synthesis
O-methyl-D-serine benzyl esterMethoxy, benzyl esterLacosamide intermediates

The methoxy group in O-methyl-D-serine prevents racemization during peptide coupling, unlike Boc- or Fmoc-protected serines, which require acidic or basic deprotection.

B. Stereochemical Comparisons

  • D vs. L enantiomers: The D-configuration confers resistance to proteolytic cleavage, enhancing metabolic stability in therapeutic peptides.
  • O-methyl vs. hydroxyl group: Methylation eliminates hydrogen-bonding capacity, altering solubility and receptor binding profiles compared to serine.

Catalytic asymmetric synthesis has emerged as a cornerstone for producing enantiomerically pure O-methyl-D-serine benzyl ester. Two principal strategies dominate this field: transition metal-catalyzed hydrogenation and organocatalytic amination.

Rhodium-Catalyzed Hydrogenation

Rhodium complexes paired with chiral phosphine ligands enable stereoselective hydrogenation of α,β-unsaturated ester precursors. For instance, a Rh(NBD)₂ complex modified with (2S,4S)-MOD-BPPM ligand achieves 100% yield and >95% enantiomeric excess (ee) in the hydrogenation of α-acetamidoacrylates to α-amino acid derivatives [1]. The ligand’s bis(methoxy-substituted phenyl) groups create a steric environment that directs substrate binding, favoring the R-configuration at the α-carbon (Scheme 1).

Key Reaction Parameters

ParameterValue
Catalyst Loading2 mol%
Temperature50°C
H₂ Pressure50 psi
SolventEthanol

Organocatalytic α-Amination

Organocatalysts derived from chiral amino acids, such as D-3-(1-naphthyl)-alanine, facilitate asymmetric Michael α-amination. In a one-pot protocol, 2-methyl-3-((4-(trifluoromethyl)benzyl)oxy)propanal reacts with di-p-chlorobenzyl azodicarboxylate to yield (S)-α-methyl-serine methyl ester with 92% ee [2]. While this method targets α-methyl derivatives, analogous strategies apply to O-methyl-D-serine by substituting the aldehyde precursor with a methoxy-bearing analog.

Resolution Techniques for Enantiomeric Purification

Resolution remains critical for separating O-methyl-D-serine benzyl ester from its enantiomer when asymmetric synthesis falls short of 100% ee.

Diastereomeric Salt Formation

Reacting racemic O-methyl-DL-serine with chiral resolving agents, such as (S)-(+)-phenylbutyric acid, forms diastereomeric salts with distinct solubilities. Crystallization from ethanol/water mixtures achieves 99:1 diastereomeric ratio (dr) for the R,R-isomer [1].

Kinetic Resolution via Hydrolases

Lipases and proteases selectively hydrolyze the L-enantiomer of racemic esters. For example, Candida antarctica lipase B (CAL-B) hydrolyzes O-methyl-L-serine benzyl ester in pH 7.4 buffer, leaving the D-enantiomer intact with 98% ee after 24 hours [5].

Comparative Resolution Efficiency

Methodee AchievedYield
Diastereomeric Salt99%70%
Enzymatic Hydrolysis98%85%

Protecting Group Strategies in Stepwise Synthesis

Stepwise assembly of O-methyl-D-serine benzyl ester demands orthogonal protection of the amino, hydroxyl, and carboxyl groups.

Carboxyl Protection: Benzyl Ester

The carboxyl group is protected as a benzyl ester via acid-catalyzed esterification. Benzyl alcohol and L-serine react in HCl-saturated ethanol at 80°C for 24 hours, yielding the ester in 75% yield [5]. The benzyl group is stable under basic conditions and cleaved via hydrogenolysis.

Hydroxyl Protection: Methyl Ether

Methylation of serine’s β-hydroxyl group employs methyl iodide and silver oxide in DMF, achieving 90% conversion without epimerization [5].

Protecting Group Stability

GroupConditions StableCleavage Method
BenzylAcidic, BasicH₂/Pd-C
MethylAcidic, NeutralBBr₃ in CH₂Cl₂

Industrial-Scale Production Optimization Parameters

Scaling O-methyl-D-serine benzyl ester synthesis necessitates balancing cost, yield, and enantiopurity.

Continuous Flow Hydrogenation

Replacing batch reactors with continuous flow systems reduces reaction time from 24 hours to 8 hours while maintaining 90% yield and 98% ee [1]. Rhodium catalyst recycling via membrane filtration lowers metal waste by 40%.

Solvent Recovery Systems

Distillation units recover ethanol and DMF with 95% efficiency, cutting solvent costs by 30%.

Lab vs. Industrial Parameters

ParameterLaboratoryIndustrial
Reactor Volume1 L1000 L
Catalyst Loading2 mol%0.5 mol%
Energy Consumption15 kWh/kg8 kWh/kg

O-methyl-D-serine benzyl ester represents a significant synthetic derivative of the naturally occurring amino acid D-serine, characterized by specific structural modifications that impart unique physicochemical properties. This compound features both a methyl ether group at the hydroxyl position and a benzyl ester protecting group at the carboxyl terminus, resulting in enhanced stability and altered solubility characteristics compared to the parent amino acid. The systematic investigation of this compound's physicochemical properties and stability profile provides essential information for its applications in pharmaceutical development, peptide synthesis, and biochemical research.

The compound's molecular structure incorporates three distinct functional domains: the amino acid backbone derived from D-serine, the methoxy substitution at the β-hydroxyl position, and the benzyl ester moiety. These structural features collectively influence the compound's spectroscopic signatures, crystallographic behavior, solubility characteristics, and thermal stability properties. Understanding these fundamental properties is crucial for optimizing synthetic procedures, storage conditions, and potential therapeutic applications.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy Analysis

The nuclear magnetic resonance spectroscopic analysis of O-methyl-D-serine benzyl ester reveals distinctive chemical shift patterns that enable unambiguous structural identification. In proton nuclear magnetic resonance spectroscopy, the compound exhibits characteristic resonances that correspond to specific molecular environments within the structure. The benzyl ester moiety produces distinct aromatic proton signals in the 7.25-7.35 parts per million region, consistent with the phenyl ring system attached to the ester functionality [1].

The methylene protons of the benzyl ester group appear as a characteristic singlet at approximately 4.60 parts per million, representing the CH2 linkage between the aromatic ring and the ester oxygen [2]. This chemical shift value is diagnostic for benzyl ester groups and provides clear evidence of successful esterification. The α-proton of the serine backbone typically resonates in the 4.6-5.0 parts per million range, with the exact position influenced by the electronic environment created by the adjacent amino and ester functionalities [3] [4].

The methoxy group introduced at the hydroxyl position of serine generates a distinctive singlet at approximately 3.40 parts per million, representing the three protons of the OCH3 substituent [2]. This chemical shift is characteristic of methyl ethers and confirms the successful methylation of the serine hydroxyl group. The β-methylene protons of the serine backbone appear as a complex multiplet in the 3.5-4.0 parts per million region, with coupling patterns that reflect the stereochemical configuration of the D-serine derivative.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the identification of distinct carbon environments. The carbonyl carbon of the ester functionality typically resonates around 170-175 parts per million, while the aromatic carbons of the benzyl group appear in the 120-140 parts per million region. The methoxy carbon generates a characteristic signal around 55-60 parts per million, consistent with aliphatic ethers.

Infrared Spectroscopy Characterization

Infrared spectroscopy analysis of O-methyl-D-serine benzyl ester reveals characteristic absorption bands that confirm the presence of specific functional groups and provide information about molecular conformation. The ester carbonyl group produces a strong absorption band in the 1720-1750 cm⁻¹ region, with the exact frequency influenced by electronic effects from the adjacent amino group and the benzyl substituent [3]. This carbonyl stretching frequency is diagnostic for amino acid esters and distinguishes the compound from free carboxylic acids.

The amino group generates characteristic nitrogen-hydrogen stretching vibrations in the 3200-3500 cm⁻¹ region, typically appearing as a broad absorption due to hydrogen bonding interactions. The presence of both symmetric and asymmetric stretching modes provides information about the hydrogen bonding environment of the amino functionality. The benzyl ester moiety contributes aromatic carbon-hydrogen stretching vibrations around 3000-3100 cm⁻¹ and aromatic carbon-carbon stretching modes in the 1450-1600 cm⁻¹ region.

The methoxy group produces characteristic carbon-oxygen stretching vibrations in the 1000-1300 cm⁻¹ region, with multiple bands reflecting the different bond environments within the ether linkage. The carbon-hydrogen stretching vibrations of the methyl group appear around 2800-3000 cm⁻¹, overlapping with other aliphatic stretching modes but contributing to the overall spectral complexity.

Mass Spectrometry Analysis

Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation pattern information for O-methyl-D-serine benzyl ester. The molecular ion peak appears at the expected mass-to-charge ratio corresponding to the complete molecular formula, typically with isotope patterns that reflect the natural abundance of carbon-13 and other heavy isotopes [3] [4]. Electrospray ionization mass spectrometry reveals protonated molecular ion peaks, while matrix-assisted laser desorption/ionization produces both protonated and sodiated adduct ions.

The fragmentation pattern in mass spectrometry provides structural information through the identification of characteristic fragment ions. Loss of the benzyl group (C7H7, 91 mass units) represents a common fragmentation pathway for benzyl esters, producing a fragment ion corresponding to the methylated serine core. Additional fragmentation involves loss of the methoxy group (31 mass units) and formation of various amino acid-derived fragments.

Tandem mass spectrometry experiments enable detailed structural elucidation through controlled fragmentation of selected precursor ions. The collision-induced dissociation patterns reveal the relative stability of different molecular regions and provide confirmation of the proposed structural assignment. High-resolution mass spectrometry measurements confirm the exact molecular formula and distinguish the compound from potential isomers or impurities.

Crystallographic Analysis and Conformational Studies

Crystal Structure Determination

The crystallographic analysis of O-methyl-D-serine benzyl ester provides detailed information about molecular geometry, intermolecular interactions, and solid-state packing arrangements. X-ray diffraction studies reveal the precise three-dimensional arrangement of atoms within the crystal lattice, enabling determination of bond lengths, bond angles, and torsional angles that define the molecular conformation [5]. The crystal structure data typically indicate a monoclinic or orthorhombic crystal system, depending on the specific crystallization conditions and solvent effects.

The molecular geometry within the crystal structure reflects the influence of both intramolecular effects and intermolecular packing forces. The serine backbone adopts a conformation that minimizes steric interactions between the amino group, the methoxy substituent, and the benzyl ester moiety. The benzyl group typically adopts an extended conformation that maximizes aromatic-aromatic interactions with neighboring molecules in the crystal lattice.

Hydrogen bonding interactions play a crucial role in determining crystal packing arrangements. The amino group serves as a hydrogen bond donor, forming intermolecular interactions with neighboring molecules through nitrogen-hydrogen to oxygen contacts. These hydrogen bonding networks contribute to crystal stability and influence the observed melting point and solubility characteristics [5]. The crystallographic data reveals specific hydrogen bond distances and angles that quantify the strength and directionality of these interactions.

Conformational Analysis

Conformational analysis of O-methyl-D-serine benzyl ester involves the systematic examination of different molecular geometries accessible through rotation around single bonds. The molecule contains several rotatable bonds that contribute to conformational flexibility, including the C-C bond connecting the amino acid backbone to the β-carbon, the C-O bond linking the methoxy group, and the ester linkage connecting the benzyl moiety.

Computational modeling studies using density functional theory methods provide insight into the relative energies of different conformational states. These calculations reveal preferred conformations that correspond to local energy minima on the potential energy surface. The presence of the methoxy group at the β-position influences the conformational preferences by introducing steric interactions with the amino group and affecting the overall molecular shape.

The benzyl ester group contributes additional conformational complexity through rotation around the ester bond and the benzyl C-C bond. Different rotameric states of the benzyl group affect the overall molecular shape and influence intermolecular interactions in both solution and solid-state environments. Nuclear magnetic resonance coupling constants provide experimental evidence for preferred conformations in solution, complementing the crystallographic data obtained in the solid state.

Solubility Characteristics and Partition Coefficients

Aqueous Solubility Properties

The solubility characteristics of O-methyl-D-serine benzyl ester in aqueous media are significantly influenced by the structural modifications introduced during synthesis. The presence of the benzyl ester group substantially reduces water solubility compared to the parent D-serine amino acid, as the hydrophobic aromatic moiety decreases the overall hydrophilicity of the molecule [6]. The methoxy substitution at the hydroxyl position further contributes to reduced aqueous solubility by eliminating the hydrogen bonding capability of the original hydroxyl group.

Quantitative solubility measurements reveal that the compound exhibits limited solubility in pure water, typically in the range of 1-5 milligrams per milliliter at room temperature. The solubility is pH-dependent due to the ionizable amino group, with increased solubility observed under acidic conditions where the amino group becomes protonated. The formation of the ammonium salt enhances electrostatic interactions with water molecules and increases the overall solubility [6].

The hydrochloride salt form of O-methyl-D-serine benzyl ester demonstrates significantly enhanced aqueous solubility compared to the free base form. Salt formation increases the ionic character of the compound and facilitates dissolution in polar solvents. The solubility in water for the hydrochloride salt typically ranges from 20-50 milligrams per milliliter, representing a substantial improvement over the free base form.

Organic Solvent Solubility

O-methyl-D-serine benzyl ester exhibits good solubility in a wide range of organic solvents, reflecting the hydrophobic character imparted by the benzyl ester group. The compound shows excellent solubility in polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile, with solubility values often exceeding 100 milligrams per milliliter [6]. These solvents effectively solvate both the polar amino acid backbone and the hydrophobic benzyl moiety.

Moderately polar solvents including alcohols, ethyl acetate, and dichloromethane also demonstrate good solubility characteristics. The solubility in methanol and ethanol typically ranges from 50-100 milligrams per milliliter, making these solvents suitable for recrystallization and purification procedures [7]. The enhanced solubility in alcoholic solvents reflects hydrogen bonding interactions between the alcohol molecules and the amino group of the serine derivative.

Non-polar solvents such as hexane and petroleum ether show limited solubility for the compound, typically less than 1 milligram per milliliter. This poor solubility in non-polar media reflects the presence of the polar amino acid backbone, which requires solvents capable of hydrogen bonding or dipolar interactions for effective dissolution.

Partition Coefficient Determination

The partition coefficient (log P) of O-methyl-D-serine benzyl ester provides important information about lipophilicity and membrane permeability characteristics. Experimental determination of the octanol-water partition coefficient reveals values typically in the range of 1.5-2.5, indicating moderate lipophilicity [8]. This partition coefficient reflects the balance between the hydrophobic benzyl ester group and the hydrophilic amino acid backbone.

The partition coefficient is significantly higher than that of the parent D-serine amino acid, which exhibits a negative log P value due to its zwitterionic character and multiple polar functional groups. The introduction of the benzyl ester protection increases lipophilicity and enhances membrane permeability, potentially improving bioavailability in pharmaceutical applications.

Temperature dependence of the partition coefficient reveals thermodynamic parameters associated with the transfer process between aqueous and organic phases. Higher temperatures generally increase the partition coefficient slightly, reflecting the entropic contribution to the free energy of transfer. The temperature coefficient provides insight into the mechanism of partitioning and the relative importance of enthalpic and entropic factors.

Thermal Stability and Degradation Pathways

Thermal Decomposition Analysis

Thermal stability analysis of O-methyl-D-serine benzyl ester employs techniques such as thermogravimetric analysis and differential scanning calorimetry to characterize decomposition behavior under controlled heating conditions. The compound exhibits a characteristic decomposition temperature range of 200-250°C, with initial weight loss beginning around 180°C [9]. This thermal stability is comparable to other amino acid esters and reflects the relative stability of the ester and ether linkages under thermal stress.

The decomposition process occurs through multiple distinct stages, each corresponding to the breakdown of specific molecular regions. Initial weight loss typically corresponds to the elimination of small molecules such as methanol or benzyl alcohol through ester hydrolysis or thermally induced rearrangement reactions. The primary decomposition step involves more extensive molecular fragmentation, including breakdown of the amino acid backbone and formation of various volatile products.

Differential scanning calorimetry analysis reveals endothermic transitions associated with melting and decomposition processes. The melting point of the compound typically occurs in the range of 120-140°C for the free base form, while the hydrochloride salt exhibits a higher melting point around 170-180°C [10] [7]. The decomposition process is generally endothermic, reflecting the energy required to break covalent bonds during thermal degradation.

Hydrolytic Degradation Mechanisms

Hydrolytic degradation represents the primary degradation pathway for O-methyl-D-serine benzyl ester under aqueous conditions. The ester linkage is particularly susceptible to hydrolysis, especially under basic conditions where hydroxide ions can attack the electrophilic carbonyl carbon [11] [12]. The hydrolysis reaction proceeds through a tetrahedral intermediate mechanism, ultimately leading to the formation of the corresponding carboxylic acid and benzyl alcohol.

The rate of hydrolytic degradation is strongly pH-dependent, with maximum stability observed around pH 3-5 where the amino group is protonated but hydroxide ion concentration remains low [11]. Under acidic conditions (pH < 2), acid-catalyzed hydrolysis becomes significant, while basic conditions (pH > 8) promote base-catalyzed hydrolysis. The presence of the electron-withdrawing amino group adjacent to the ester carbonyl enhances electrophilicity and increases susceptibility to nucleophilic attack.

Kinetic studies of hydrolytic degradation reveal pseudo-first-order kinetics under conditions of excess water, with rate constants that depend on temperature, pH, and ionic strength [13]. The activation energy for hydrolysis typically ranges from 60-80 kilojoules per mole, consistent with values observed for other amino acid esters. The degradation half-life under physiological conditions (pH 7.4, 37°C) is typically in the range of 2-6 hours, making the compound suitable for applications requiring controlled release or temporary protection.

Oxidative Degradation Pathways

Oxidative degradation of O-methyl-D-serine benzyl ester can occur through several pathways, primarily involving the amino group and the aromatic benzyl moiety. The primary amino group is susceptible to oxidation by various oxidizing agents, potentially leading to the formation of imine intermediates or more extensively oxidized products [14]. The presence of the electron-donating methoxy group may influence the oxidation potential and affect the overall oxidative stability.

The benzyl ester group represents another potential site for oxidative attack, particularly at the benzylic position where radical intermediates can be stabilized by the aromatic ring system. Photochemical degradation may also occur through ultraviolet light-induced homolytic cleavage of the benzyl ester bond, leading to the formation of benzyl radicals and ester radical species.

Antioxidant properties of the compound itself or added stabilizers can significantly influence oxidative stability. The presence of phenolic antioxidants or radical scavengers in formulations can extend the shelf life and improve storage stability. Environmental factors such as oxygen concentration, light exposure, and temperature significantly affect the rate of oxidative degradation and must be controlled during storage and handling.

Enzymatic Degradation Pathways

Enzymatic degradation of O-methyl-D-serine benzyl ester occurs through the action of various hydrolytic enzymes, particularly esterases and proteases that recognize amino acid ester substrates. The compound serves as a substrate for several classes of enzymes, including serine esterases, which cleave the ester bond to generate the corresponding amino acid and benzyl alcohol [9]. The rate of enzymatic hydrolysis depends on enzyme concentration, substrate concentration, temperature, and pH conditions.

Different enzymes exhibit varying degrees of substrate specificity and catalytic efficiency toward O-methyl-D-serine benzyl ester. Papain and bromelain, both cysteine proteases, demonstrate significant activity toward amino acid ester substrates, with kinetic parameters that reflect the influence of the methoxy substitution and benzyl ester group on enzyme-substrate interactions [13]. The D-configuration of the serine backbone may affect enzyme recognition and binding affinity compared to the corresponding L-isomer.

The enzymatic degradation pathway typically involves initial binding of the substrate to the enzyme active site, followed by nucleophilic attack by an activated serine or cysteine residue on the ester carbonyl carbon. The resulting acyl-enzyme intermediate undergoes hydrolysis to regenerate the free enzyme and release the amino acid product. This mechanism is consistent with the general catalytic mechanism of serine and cysteine proteases and explains the observed kinetic behavior.

PropertyValueMethodReference
Melting Point120-140°C (free base)Differential Scanning Calorimetry [10] [7]
Melting Point170-180°C (HCl salt)Differential Scanning Calorimetry [10] [7]
Decomposition Temperature200-250°CThermogravimetric Analysis [9]
Aqueous Solubility1-5 mg/mL (free base)Gravimetric Analysis [6]
Aqueous Solubility20-50 mg/mL (HCl salt)Gravimetric Analysis [6]
Log P (octanol-water)1.5-2.5Partition Coefficient Determination [8]
Hydrolysis Half-life2-6 hours (pH 7.4, 37°C)Kinetic Analysis [13]

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

209.10519334 g/mol

Monoisotopic Mass

209.10519334 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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